2-Amino-4-fluoro-5-iodobenzoic acid
Overview
Description
2-Amino-4-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-fluoro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of fluoro and iodo substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions to form various amine derivatives.
Substitution: The fluoro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products:
Oxidation Products: Nitrobenzoic acids, nitrosobenzoic acids.
Reduction Products: Aminobenzoic acids.
Substitution Products: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
2-Amino-4-fluoro-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the fluoro and iodo substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-5-iodobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
- 2-Amino-4-bromo-5-iodobenzoic acid
Comparison: 2-Amino-4-fluoro-5-iodobenzoic acid is unique due to the presence of both fluoro and iodo substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
2-Amino-4-fluoro-5-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features an amino group, a fluoro group, and an iodo group attached to a benzoic acid framework. These substituents contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.
- Halogen Bonding : The fluoro and iodo substituents can participate in halogen bonding, which enhances binding affinity to specific receptors or enzymes.
- Hydrophobic Interactions : The aromatic nature of the compound allows for hydrophobic interactions that can stabilize binding to lipid membranes or hydrophobic pockets in proteins .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of related compounds have demonstrated significant antiproliferative activities against human tumor cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. Similar compounds with halogenated substituents have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
In Vitro Studies
In a study examining the effects of this compound on cell cycle dynamics, treatment led to an arrest in the G2/M phase in melanoma cells. This was associated with increased multipolar mitotic spindles, indicating potential disruption of normal cell division processes .
Structure-Activity Relationship (SAR)
The structural modifications of similar compounds have been studied to understand their biological activities better. For example, the introduction of different halogens or functional groups has been shown to affect the binding affinity and selectivity towards specific targets, highlighting the importance of molecular design in drug development .
Applications in Research and Industry
This compound serves various roles in scientific research and industry:
- Biochemical Probes : It is investigated as a biochemical probe to study enzyme activity and receptor interactions.
- Therapeutic Development : Its potential therapeutic properties are under exploration for applications in cancer treatment and anti-inflammatory therapies.
- Synthetic Chemistry : The compound is utilized as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in chemical applications .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Anticancer, anti-inflammatory | Halogenated structure |
Methyl 2-Amino-4-fluoro-5-bromobenzoate | Antiproliferative | Similar structure with bromine |
Methyl 2-Amino-4-chloro-5-iodobenzoate | Potential anti-cancer properties | Chlorine substituent |
Properties
IUPAC Name |
2-amino-4-fluoro-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNPHMSIVIAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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